1-Benzyl-3-ethyl-3-methylpiperazine
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Overview
Description
1-Benzyl-3-ethyl-3-methylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethyl-3-methylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 1-benzylpiperazine with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Step 1: 1-Benzylpiperazine is reacted with ethyl bromide in the presence of a base such as potassium carbonate to form 1-benzyl-3-ethylpiperazine.
Step 2: The resulting compound is then further reacted with methyl iodide under similar conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-ethyl-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The benzyl, ethyl, and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Compounds with substituted benzyl, ethyl, or methyl groups.
Scientific Research Applications
1-Benzyl-3-ethyl-3-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethyl-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Detailed studies on its binding affinity, receptor modulation, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- 1-Benzyl-3-methylpiperazine
- 1-Benzyl-4-methylpiperazine
- 1-Benzyl-3-ethylpiperazine
Comparison: 1-Benzyl-3-ethyl-3-methylpiperazine is unique due to the presence of both ethyl and methyl groups on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-benzyl-3-ethyl-3-methylpiperazine |
InChI |
InChI=1S/C14H22N2/c1-3-14(2)12-16(10-9-15-14)11-13-7-5-4-6-8-13/h4-8,15H,3,9-12H2,1-2H3 |
InChI Key |
OREXJOCPLOMSLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(CCN1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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